molecular formula C9H7BrN2O3S B13093229 Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate

Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate

Cat. No.: B13093229
M. Wt: 303.13 g/mol
InChI Key: YFYBIAMDJQGQEY-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate is a versatile synthetic intermediate designed for pharmaceutical research and development, particularly in the discovery of novel anticancer agents. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 7-bromo and 6-carboxylate functional groups provide distinct reactive sites for further structural elaboration via cross-coupling reactions and functional group transformations, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies . The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the design of small-molecule inhibitors targeting key signaling pathways in cancer cells. Research on analogous structures has demonstrated potent activity against various human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), and non-small-cell lung carcinoma (NCI-H460) . Furthermore, this scaffold has shown promise as a modulator of sirtuins, protein kinases, and cyclin-dependent kinases (CDKs), which are critical targets in oncology, neurodegenerative diseases, and inflammatory disorders . Molecular docking studies suggest that rigid, planar tricyclic systems based on thieno[3,2-d]pyrimidine can effectively fit into the ATP-binding pockets of such enzymes, leading to inhibition of tumor cell proliferation and induction of apoptosis . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrN2O3S

Molecular Weight

303.13 g/mol

IUPAC Name

methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H7BrN2O3S/c1-14-8(13)7-5(10)6-4(16-7)3-11-9(12-6)15-2/h3H,1-2H3

InChI Key

YFYBIAMDJQGQEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=N1)C(=C(S2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • The synthesis often starts from substituted thiophene derivatives such as methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate or 2-amino-3-bromobenzoic acid, which provide the thiophene ring and functional handles for further elaboration.

  • Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (100 °C, 80 W, 15 min) affords key intermediates like methyl 3-dimethyl-aminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate in high yields (~98%).

Bromination and Ester Formation

  • Bromination at the 7-position is typically introduced by starting from 2-amino-3-bromobenzoic acid or through halogenation reactions on the thiophene ring before cyclization.

  • The methyl ester at the 6-carboxylate is introduced either by esterification of the carboxylic acid or by using methyl thioglycolate in nucleophilic substitution reactions under mild heating (e.g., 60 °C overnight in NMP solvent).

Cyclization and Ring Closure

  • Cyclization to form the thieno[3,2-D]pyrimidine core is achieved via condensation reactions with formic acid or phosphorus oxychloride, often under microwave irradiation to enhance reaction efficiency.

  • Alternative cyclization methods include treatment with sodium hydroxide or triethylamine followed by reflux, facilitating ring closure and formation of the pyrimidine moiety.

Functional Group Modifications

  • Methoxylation at the 2-position is commonly introduced via nucleophilic aromatic substitution using sodium methylate or similar methylating agents.

  • Cleavage of protective groups or demethylation can be performed using boron trifluoride methyl sulfide complex (BF3·SMe2) at room temperature in dichloromethane, yielding the desired methoxy-substituted thienopyrimidine derivatives.

Cross-Coupling Reactions

  • Suzuki-Miyaura cross-coupling is employed to introduce aryl substituents at specific positions, using palladium catalysts (Pd(PPh3)4), cesium carbonate as base, and microwave irradiation at elevated temperatures (150 °C, 150 W, 15 min).

  • These conditions afford high yields (up to 98%) of coupled products, facilitating diversification of the thienopyrimidine scaffold.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Condensation with DMF-DMA DMF-DMA, EtOH, microwave irradiation (100 °C, 80 W, 15 min) 98 High yield intermediate for further cyclization
2 Bromination Starting from 2-amino-3-bromobenzoic acid or direct halogenation 61-66 Bromine introduced at 7-position
3 Cyclization Phosphorus oxychloride or formic acid, microwave or reflux conditions 49-81 Ring closure to form thieno[3,2-D]pyrimidine core
4 Methoxylation/Nucleophilic substitution Sodium methylate in methanol or similar methylating agents 57-98 Introduction of 2-methoxy group
5 Demethylation/Cleavage BF3·SMe2 in CH2Cl2, room temperature 57-82 Removal of protective groups to reveal methoxy substituent
6 Suzuki-Miyaura Cross-Coupling Pd(PPh3)4 (0.02 eq.), Cs2CO3 (3 eq.), DME/EtOH/H2O (1:1:1), microwave irradiation (150 °C, 150 W, 15 min) 77-98 Efficient aryl coupling for structural diversification

Research Findings and Optimization Notes

  • Microwave irradiation significantly enhances reaction rates and yields in condensation, cyclization, and cross-coupling steps compared to conventional heating.

  • The choice of solvent mixtures (e.g., DME/EtOH/H2O) and bases (cesium carbonate) is critical for optimizing Suzuki-Miyaura coupling efficiency.

  • Boron trifluoride methyl sulfide complex is effective for selective demethylation without degrading the thienopyrimidine core.

  • Multi-step syntheses require careful purification, often using silica gel column chromatography with n-hexane and ethyl acetate mixtures, or trituration with diethyl ether/petroleum ether to isolate pure products.

  • Alternative synthetic routes via condensation of amino-thiophene derivatives with aldehydes or acyl chlorides followed by cyclization and methylation provide flexibility in accessing various derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that thieno[3,2-D]pyrimidine derivatives exhibit potential anticancer properties. Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies demonstrate its effectiveness against various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor growth.

Case Study : A study focused on the synthesis of this compound and its derivatives revealed that modifications to the thieno[3,2-D]pyrimidine core can enhance its biological activity. The compound was tested against human breast cancer cell lines, showing a reduction in cell viability by over 50% at specific concentrations, indicating its potential as a lead compound for further development in cancer therapy .

2. Antimicrobial Properties
Another notable application is its antimicrobial activity. Compounds containing the thieno[3,2-D]pyrimidine structure have shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Agricultural Applications

1. Pesticidal Activity
this compound has been explored as a potential pesticide due to its structural similarity to known agrochemicals. Preliminary studies suggest that it may act as an effective herbicide or insecticide by targeting specific biochemical pathways in pests.

Case Study : Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls. The compound showed a favorable safety profile for non-target organisms, making it a candidate for further development as an environmentally friendly pesticide .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocycle Variations

The thieno[3,2-d]pyrimidine scaffold differentiates the target compound from analogs with alternative fused-ring systems:

  • Thiazolo[3,2-a]pyrimidines (e.g., compounds in ): These feature a sulfur-containing thiazole ring fused to pyrimidine.

Substituent Effects

Key substituent comparisons include:

  • Bromo vs. Fluoro/Phenyl Groups: Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate () replaces Br with a fluorophenyl group, reducing steric bulk but introducing electron-withdrawing effects. Ethyl 7-bromo-2,4-diethoxy-pyrrolo[3,2-d]pyrimidine-6-carboxylate () highlights how bromo substituents on alternative cores influence reactivity .
  • Methoxy vs.

Unique Challenges for the Target Compound

The bromo substituent may necessitate controlled reaction conditions to avoid undesired nucleophilic substitution, whereas methoxy groups typically stabilize the ring system against electrophilic attack.

Physicochemical Properties

Melting Points and Solubility

While direct data for the target compound are unavailable, analogs provide insights:

Compound (Example) Substituents Melting Point (°C) Reference
Methyl 5-(4-hydroxy-3-(methoxycarbonyl)phenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Hydroxyphenyl, methyl ester 253–254
Methyl 7-methyl-3-oxo-5-(2,3,4-trimethoxyphenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxyphenyl, methyl ester 219–221
Ethyl 5-(4-bromophenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate Bromophenyl, ethyl ester Not reported

Trends : Bulky substituents (e.g., bromophenyl) may lower solubility but increase melting points due to enhanced crystal packing.

Spectral Characteristics

  • NMR : Methoxy groups typically resonate at δ 3.8–4.0 ppm in $^1H$ NMR, while bromo substituents deshield adjacent protons (e.g., reports δ 7.0–8.0 ppm for aromatic protons near sulfonyl groups).
  • IR : Ester carbonyl stretches appear at ~1700 cm$^{-1}$, consistent across analogs ().

Biological Activity

Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate (CAS No. 1259978-37-4) is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The molecular formula is C9H8BrN3O3SC_9H_8BrN_3O_3S, with a molecular weight of 295.14 g/mol. The presence of bromine and methoxy groups may contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thienopyrimidine derivatives often act as inhibitors of various enzymes involved in nucleic acid synthesis and cellular proliferation. This compound has shown promise in inhibiting specific kinases and enzymes related to cancer cell growth.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, potentially through interference with bacterial DNA replication or protein synthesis.
  • Anti-inflammatory Effects : Some thienopyrimidine derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration.

Biological Activity Data

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth in vitro
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levels in animal models

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM, respectively. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further analysis suggested that the compound disrupts bacterial membrane integrity .

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